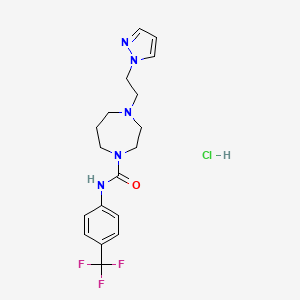

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and diazepane rings in separate steps, followed by the introduction of the trifluoromethyl group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the connectivity of the atoms in the molecule and the presence of functional groups.Chemical Reactions Analysis

The chemical reactions of the compound would likely be influenced by the presence of the pyrazole and diazepane rings and the trifluoromethyl group. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its behavior in biological systems .Applications De Recherche Scientifique

- Researchers have explored the use of this compound in Rh(III)-catalyzed C–H bond functionalization reactions. For instance, it can undergo switchable C–H functionalization with internal alkynes, leading to either C–H alkenylation products or indazole products. This versatility provides a straightforward route for the synthesis of diverse organic molecules .

- The trifluoromethylpyridine (TFMP) moiety, present in this compound, has applications in both agrochemicals and pharmaceuticals. It serves as a key building block for designing novel molecules with improved bioactivity. Researchers have explored its potential as a scaffold for developing new pesticides and drugs .

- The ethoxyphenylboronic acid derivative of this compound (4-(2-(1H-pyrazol-1-yl)ethoxy)phenylboronic acid) has been used in proteomics research. Its boronic acid functionality allows for specific interactions with biomolecules, making it valuable for studying protein-ligand interactions and drug discovery .

- The diazepane core in this compound can be incorporated into MOFs, which are porous materials with applications in gas storage, separation, and catalysis. Researchers have explored the synthesis of MOFs based on this scaffold for various purposes .

Catalysis and Organic Synthesis

Agrochemicals and Pharmaceuticals

Boronic Acid Derivatives

Metal-Organic Frameworks (MOFs)

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N5O.ClH/c19-18(20,21)15-3-5-16(6-4-15)23-17(27)25-9-2-8-24(11-13-25)12-14-26-10-1-7-22-26;/h1,3-7,10H,2,8-9,11-14H2,(H,23,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRLPEIVSSLVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CCN3C=CC=N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClF3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)

![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)

![Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2402910.png)

![2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2402911.png)

![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)